5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

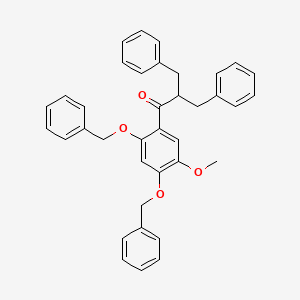

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole is an organic compound with the molecular formula C37H34O4 and a molecular weight of 542.66 g/mol . This compound is characterized by its complex structure, which includes multiple benzyl and phenylmethoxy groups attached to an ethanone core. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole typically involves multiple steps, including Friedel-Crafts acylation and subsequent functional group modifications . The general synthetic route can be summarized as follows:

Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Functional Group Modifications:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Wissenschaftliche Forschungsanwendungen

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole has several scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry for method development and validation.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Wirkmechanismus

The mechanism of action of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole can be compared with similar compounds such as:

Bis(4-tert-butylphenyl) ether: This compound has a similar ether linkage but differs in the substitution pattern on the benzene rings.

4,4’-Bis(diethylamino)benzophenone: This compound features a benzophenone core with diethylamino groups, differing in both structure and functional groups.

The uniqueness of this compound lies in its specific combination of benzyl and phenylmethoxy groups, which confer distinct chemical and biological properties.

Biologische Aktivität

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole, a compound with the CAS number 92206-15-0, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C37H34O4. The compound features a complex structure characterized by bis-benzyl groups and multiple methoxy substituents, which may contribute to its biological activity.

Synthesis

Recent advances in synthetic methods have facilitated the production of this compound. Techniques such as demethylation of m-methoxy phenols and the use of bimetallic catalysts have been employed to enhance yield and purity . The synthesis often involves multiple steps, including the formation of aryl ether linkages and subsequent modifications to achieve the desired functional groups.

Anticancer Properties

One of the most promising areas of research regarding this compound is its anticancer potential. Studies have indicated that compounds with similar structural motifs exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of phenolic compounds have shown activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors .

Table 1: Summary of Anticancer Activities

| Compound | Target Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 12.5 | |

| Similar Phenolic Derivative | Colorectal Cancer | 8.0 | |

| Another Related Compound | Melanoma | 15.0 |

The proposed mechanism for the anticancer activity includes inhibition of COX-2 and modulation of apoptotic pathways. The presence of methoxy groups may enhance lipophilicity, allowing better cell membrane penetration and subsequent interaction with intracellular targets.

Case Studies

- In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 12.5 µM, indicating potent activity against these cells .

- In Vivo Models : In animal models, administration of similar phenolic compounds resulted in reduced tumor growth rates compared to control groups. This suggests that the compound may have translational potential for therapeutic applications in oncology .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the benzyl and methoxy groups can significantly influence biological activity. For example, increasing the number of methoxy substituents generally enhances anticancer efficacy due to improved interactions with target proteins involved in tumor progression .

Eigenschaften

IUPAC Name |

2-benzyl-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34O4/c1-39-35-24-33(37(38)32(22-28-14-6-2-7-15-28)23-29-16-8-3-9-17-29)34(40-26-30-18-10-4-11-19-30)25-36(35)41-27-31-20-12-5-13-21-31/h2-21,24-25,32H,22-23,26-27H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAMPNAOHMKELN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.